molecular formula C10H9F3O2 B13294626 2-(2,3,5-Trifluorophenyl)butanoic acid

2-(2,3,5-Trifluorophenyl)butanoic acid

Cat. No.: B13294626
M. Wt: 218.17 g/mol
InChI Key: IHBYWQQYHRREFD-UHFFFAOYSA-N
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Description

2-(2,3,5-Trifluorophenyl)butanoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,5-Trifluorophenyl)butanoic acid typically involves the reaction of 2,3,5-trifluorobenzene with butanoic acid derivatives. One common method includes the use of 2,3,5-trifluorophenyl acetonitrile, ethyl alpha-bromoacetate, and zinc in tetrahydrofuran to produce ethyl 4-(2,3,5-trifluorophenyl)-3-oxo-butanoate. This intermediate is then hydrolyzed using sodium hydroxide and subsequently acidified to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the use of hazardous reagents. The process typically involves large-scale reactions under controlled conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(2,3,5-Trifluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds .

Scientific Research Applications

2-(2,3,5-Trifluorophenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trifluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, leading to its potential effects on biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

  • 2-(2,4,5-Trifluorophenyl)butanoic acid
  • 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
  • 2,4,5-Trifluorophenylacetic acid

Comparison: Compared to its analogs, 2-(2,3,5-Trifluorophenyl)butanoic acid exhibits unique reactivity and binding properties due to the specific positioning of the fluorine atoms on the phenyl ring.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

2-(2,3,5-trifluorophenyl)butanoic acid

InChI

InChI=1S/C10H9F3O2/c1-2-6(10(14)15)7-3-5(11)4-8(12)9(7)13/h3-4,6H,2H2,1H3,(H,14,15)

InChI Key

IHBYWQQYHRREFD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=CC(=C1)F)F)F)C(=O)O

Origin of Product

United States

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